molecular formula C₃₀H₄₅NNaO₇P B1146602 (2S,4R)-Fosinopril Sodium Salt CAS No. 1356353-41-7

(2S,4R)-Fosinopril Sodium Salt

Numéro de catalogue: B1146602
Numéro CAS: 1356353-41-7
Poids moléculaire: 585.64
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,4R)-Fosinopril Sodium Salt is a prodrug used in the treatment of hypertension and heart failure. It belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. Upon administration, it is hydrolyzed to its active form, fosinoprilat, which inhibits the ACE enzyme, leading to vasodilation and reduced blood pressure.

Applications De Recherche Scientifique

(2S,4R)-Fosinopril Sodium Salt has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of phosphinic acid derivatives.

    Biology: Investigated for its effects on ACE and related pathways.

    Medicine: Extensively studied for its therapeutic effects in hypertension and heart failure.

    Industry: Used in the development of new ACE inhibitors and related pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-Fosinopril Sodium Salt involves multiple steps, starting from the appropriate chiral precursors. The key steps include the formation of the phosphinic acid moiety and the coupling of the phosphinic acid with the appropriate amino acid derivative. The final step involves the conversion of the free acid to its sodium salt form under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

  • Synthesis of the phosphinic acid intermediate.
  • Coupling with the amino acid derivative.
  • Conversion to the sodium salt form.
  • Purification and crystallization to obtain the final product.

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis to form fosinoprilat, its active form.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions, although these are not common in its therapeutic use.

    Substitution: The phosphinic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous conditions, often catalyzed by enzymes or acidic/basic conditions.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

    Substitution: Involves nucleophiles like amines or alcohols under controlled conditions.

Major Products Formed:

    Fosinoprilat: The active form of the drug formed via hydrolysis.

    Various substituted derivatives: Formed through substitution reactions, depending on the nucleophile used.

Mécanisme D'action

(2S,4R)-Fosinopril Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels dilate, leading to reduced blood pressure. The active form, fosinoprilat, binds to the active site of ACE, blocking its activity and disrupting the renin-angiotensin-aldosterone system (RAAS).

Comparaison Avec Des Composés Similaires

    Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Lisinopril: A non-prodrug ACE inhibitor that does not require activation.

    Ramipril: Similar to fosinopril but with different metabolic pathways and duration of action.

Uniqueness: (2S,4R)-Fosinopril Sodium Salt is unique due to its phosphinic acid moiety, which provides distinct pharmacokinetic advantages, such as a balanced excretion through both renal and hepatic pathways. This makes it particularly useful in patients with varying degrees of renal function.

Activité Biologique

(2S,4R)-Fosinopril Sodium Salt is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension and heart failure. This compound, the sodium salt of fosinopril, acts by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

Fosinopril exerts its effects primarily through the inhibition of ACE, which results in decreased levels of angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II leads to:

  • Vasodilation : Decreased peripheral vascular resistance.
  • Reduced Aldosterone Secretion : Lower sodium and water retention.
  • Improved Cardiac Output : Particularly beneficial in heart failure patients.

The compound also has a unique dual elimination pathway—both renal and hepatic—which may provide advantages in patients with varying degrees of renal function .

Pharmacodynamics

Clinical studies have demonstrated that fosinopril effectively lowers blood pressure in both hypertensive and heart failure patients. Key findings include:

  • Blood Pressure Reduction : A significant decrease in systolic and diastolic blood pressure was observed in patients receiving fosinopril compared to placebo groups .
  • Hemodynamic Effects : In patients with heart failure, fosinopril was shown to reduce preload and afterload, improving cardiac output without causing reflex tachycardia .

Table 1: Summary of Clinical Findings

Study TypePopulationKey Findings
Placebo-Controlled TrialsHypertensive PatientsSignificant reduction in BP with fosinopril
Heart Failure TrialsPatients on DiureticsImproved exercise tolerance and reduced hospitalizations
Long-term StudiesVarious Patient PopulationsMaintained antihypertensive effects over 24 hours

Pharmacokinetics

Fosinopril is administered orally and has a bioavailability of approximately 30%. It undergoes extensive first-pass metabolism to its active metabolite, fosinoprilat. Key pharmacokinetic parameters include:

  • Half-Life : The terminal elimination half-life of fosinoprilat ranges from 11 to 13 hours in pediatric patients and is similar in adults .
  • Excretion : Approximately 50% is excreted unchanged via urine; the remainder is eliminated as metabolites.

Clinical Efficacy

In clinical trials, fosinopril has shown efficacy in managing hypertension and improving outcomes in heart failure:

  • Hypertension Management : In a study involving 688 hypertensive patients, adverse reactions were reported but were generally manageable. The most common included dizziness and cough .
  • Heart Failure Improvement : Fosinopril improved symptoms such as dyspnea and fatigue while reducing the need for additional diuretics. Notably, it decreased hospitalizations due to worsening heart failure by 66% .

Adverse Effects

While generally well-tolerated, fosinopril can cause side effects including:

  • Cardiovascular Events : Hypotension (2.4% incidence), particularly after the first dose.
  • Respiratory Issues : Cough was the most common reason for discontinuation (0.4%) among hypertensive patients .

Table 2: Adverse Reactions Reported

Adverse ReactionIncidence (%) HypertensionIncidence (%) Heart Failure
Dizziness4.011.9
Cough4.03.6
Fatigue2.84.7
Angina Pectoris1.41.1

Propriétés

Numéro CAS

1356353-41-7

Formule moléculaire

C₃₀H₄₅NNaO₇P

Poids moléculaire

585.64

Synonymes

(4R)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt;  USP Fosinopril Related Impurity D;  (4R)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-pr

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.